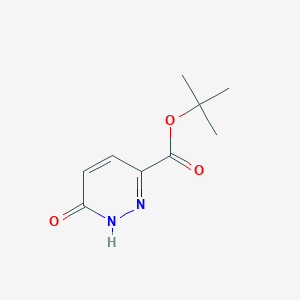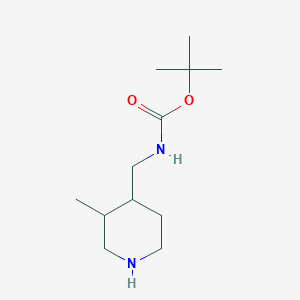
2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid
Vue d'ensemble
Description
“2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid” is a chemical compound. It is also known as 2-methyl-3-(pyridin-3-yl)propanoic acid hydrochloride . The compound has a molecular weight of 201.65 . It is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H11NO2.ClH/c1-7(9(11)12)5-8-3-2-4-10-6-8;/h2-4,6-7H,5H2,1H3,(H,11,12);1H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
The compound is an oil at room temperature .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid and its derivatives have been explored for their potential in medicinal chemistry, particularly as inhibitors or antagonists in drug development. For instance, a study reported the in vitro and in vivo evaluation of a potent alpha(v)beta(3) antagonist for the prevention and treatment of osteoporosis, highlighting the compound's efficacy in bone turnover models, which underscores its potential clinical applications (Hutchinson et al., 2003).
Organometallic Chemistry
In organometallic chemistry, derivatives of 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid have been synthesized and characterized, particularly in the context of creating bioorganometallic analogues of known antibiotics, such as platensimycin. These studies aim to develop new compounds that could potentially serve as novel antibiotics, addressing the growing issue of microbial resistance (Patra et al., 2012).
Analytical and Quality Control Methods
The analysis and quality control of active pharmaceutical ingredients (APIs) are crucial in pharmaceutical research. Research on 3-Quinolin-4-one propanoic acids, which share a structural resemblance with 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid, has led to the development of analytical methods for quality control of promising APIs. Such studies emphasize the importance of NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS) in identifying specific related substances and by-products, thus ensuring the quality and safety of pharmaceutical compounds (Zubkov et al., 2016).
Organic Synthesis
The compound and its related structures have been utilized in various organic synthesis endeavors, aiming to develop new chemical entities with potential applications in medicinal chemistry and material science. For example, research on the Wolff-Kishner reduction of related compounds has revealed interesting by-products and reaction mechanisms, offering insights into novel synthetic routes and the reactivity of such compounds (Paine, 1991).
Safety And Hazards
Propriétés
IUPAC Name |
2-methyl-3-(6-methylpyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(10(12)13)5-9-4-3-8(2)11-6-9/h3-4,6-7H,5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFCNFBPZGDKMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 1-[2-(1H-Imidazol-1-yl)ethyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B1405804.png)


![3-{[(4-Bromo-3-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B1405808.png)
![9-((3As,4s,6ar)-5-fluoro-2,2-dimethyl-6-(trityloxymethyl)-4,6a-dihydro-3ah-cyclopenta[d][1,3]dioxol-4-yl)-9h-purin-6-amine](/img/structure/B1405811.png)

amino}-3-[4-(tert-butoxy)phenyl]propanoic acid](/img/structure/B1405813.png)

